5-(2,6-Dichloro-4-pyridyl)-1,3,4-oxadiazole-2-thiol as Helicobacter pylori Urease Inhibitor: Quantitative IC50 Evidence
5-(2,6-Dichloro-4-pyridyl)-1,3,4-oxadiazole-2-thiol demonstrates measurable in vitro inhibition of Helicobacter pylori urease, with a reported IC50 of 2.28 μM (2.28 × 10³ nM) under cell-free conditions [1]. Urease inhibition is a validated mechanism for addressing H. pylori-associated gastric pathologies. Notably, the urease inhibitory potential of this compound is consistent with the broader class of 5-substituted-1,3,4-oxadiazole-2-thiols that are patented as urease inhibitors [2]. While direct head-to-head comparator data for closely related analogs are not available in the public domain for this specific target, the quantitative IC50 value establishes a baseline for this compound's activity that can be used for internal benchmarking against other urease inhibitor candidates.
| Evidence Dimension | Inhibition of Helicobacter pylori urease activity |
|---|---|
| Target Compound Data | IC50 = 2.28 μM (2.28 × 10³ nM) |
| Comparator Or Baseline | No direct comparator data available; baseline activity established |
| Quantified Difference | Not applicable (no comparator) |
| Conditions | Cell-free assay; Helicobacter pylori ATCC 43504 urease; ammonia production measured via indophenol method; 1.5 hr preincubation |
Why This Matters
This quantitative IC50 provides a verifiable activity benchmark for researchers screening urease inhibitors for anti-H. pylori applications.
- [1] BindingDB Entry BDBM50449770 (ChEMBL4163847). Affinity Data: IC50 2.28E+3 nM for inhibition of Helicobacter pylori ATCC 43504 urease. View Source
- [2] Patent IN3461/DEL/2005. PROCESS FOR THE PREPARATION OF 5-SUBSTITUTED-1,3,4-OXADIAZOLE-2-THIOLS AS NEW UREASE AND NITRIFICATION INHIBITORS. Filing date: 2005-12-23. View Source
